molecular formula C14H11FN2S B14248006 Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl- CAS No. 328087-12-3

Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl-

Cat. No.: B14248006
CAS No.: 328087-12-3
M. Wt: 258.32 g/mol
InChI Key: ILHIPVYEKVGUKF-UHFFFAOYSA-N
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Description

Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl- is a complex organic compound that features a benzenamine core substituted with a fluoro-benzothiazolyl group and a methyl group

Preparation Methods

The synthesis of Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoro-2-benzothiazolyl chloride with 2-methylbenzenamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases, leading to the formation of substituted derivatives.

Scientific Research Applications

Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl- can be compared with other similar compounds such as:

    2-Ethynyl-4-(4-fluoro-2-benzothiazolyl)aniline: This compound features an ethynyl group instead of a methyl group, which may result in different chemical reactivity and applications.

    2-Chloro-N-(4-fluoro-2-benzothiazolyl)acetamide:

The uniqueness of Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

328087-12-3

Molecular Formula

C14H11FN2S

Molecular Weight

258.32 g/mol

IUPAC Name

4-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline

InChI

InChI=1S/C14H11FN2S/c1-8-7-9(5-6-11(8)16)14-17-13-10(15)3-2-4-12(13)18-14/h2-7H,16H2,1H3

InChI Key

ILHIPVYEKVGUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(C=CC=C3S2)F)N

Origin of Product

United States

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